

Fmoc-5-Ava-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-5-Ava-OH*

Cat. No.: *B557868*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Fmoc-5-Ava-OH** (N-(9-Fluorenylmethoxycarbonyl)-5-aminovaleric acid), a key building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug discovery, this document details the chemical properties, synthesis, and diverse applications of this versatile molecule.

Core Properties of Fmoc-5-Ava-OH

Fmoc-5-Ava-OH is a derivative of 5-aminovaleric acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus. This strategic protection allows for its use in stepwise solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under mild basic conditions to allow for the elongation of a peptide chain. The five-carbon spacer provided by the aminovaleric acid backbone offers flexibility and is utilized to introduce spacing in peptides or to act as a linker in more complex molecular constructs.

Quantitative Data Summary

Property	Value	Citations
Synonyms	Fmoc-5-aminopentanoic acid, 5-(Fmoc-amino)pentanoic acid, 5-(Fmoc-amino)valeric acid, N- (9- Fluorenylmethyloxycarbonyl)-5 -amino-pentanoic acid	[1]
CAS Number	123622-48-0	[1]
Molecular Formula	C ₂₀ H ₂₁ NO ₄	[1]
Molecular Weight	339.39 g/mol	
Appearance	White to off-white powder	[1]
Purity	≥98.0% (HPLC)	
Melting Point	137-145 °C	
Storage Temperature	2-8°C	[2]
Solubility	Soluble in organic solvents such as DMF and DCM	[1]

Experimental Protocols

Synthesis of Fmoc-5-Ava-OH

The synthesis of **Fmoc-5-Ava-OH** is typically achieved through the reaction of 5-aminovaleric acid with an activated Fmoc reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate).

Materials:

- 5-Aminovaleric acid
- Fmoc-OSu or Fmoc-Cl
- Sodium bicarbonate (NaHCO₃) or another suitable base

- Dioxane and water, or Dimethylformamide (DMF)
- Diethyl ether or Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 5-aminovaleric acid in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃ in water).
- In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in a suitable organic solvent like dioxane or DMF.
- Slowly add the Fmoc-reagent solution to the 5-aminovaleric acid solution with vigorous stirring at room temperature.
- Allow the reaction to proceed for several hours (typically 4-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-reagent and byproducts.
- Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the **Fmoc-5-Ava-OH** product.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to yield the crude product.

- The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-5-Ava-OH is a valuable building block in Fmoc-based SPPS. The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

- Fmoc-protected amino acid-loaded resin
- 20% Piperidine in DMF (v/v) for Fmoc deprotection
- **Fmoc-5-Ava-OH**
- Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.
 - Drain the solution.

- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
- Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
- Coupling of **Fmoc-5-Ava-OH**:
 - In a separate vial, dissolve **Fmoc-5-Ava-OH** (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF.
 - Add a base (e.g., DIPEA) to activate the carboxylic acid.
 - Add the activated **Fmoc-5-Ava-OH** solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (a positive test indicates incomplete coupling).
 - Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids to elongate the peptide chain.
- Cleavage and Deprotection:
 - After the final amino acid has been coupled, wash the resin with DCM and dry it.
 - Add a cleavage cocktail to the resin to cleave the peptide from the solid support and remove any side-chain protecting groups.
 - Incubate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the crude peptide.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge and wash the peptide pellet with cold ether.

- Dry the purified peptide.

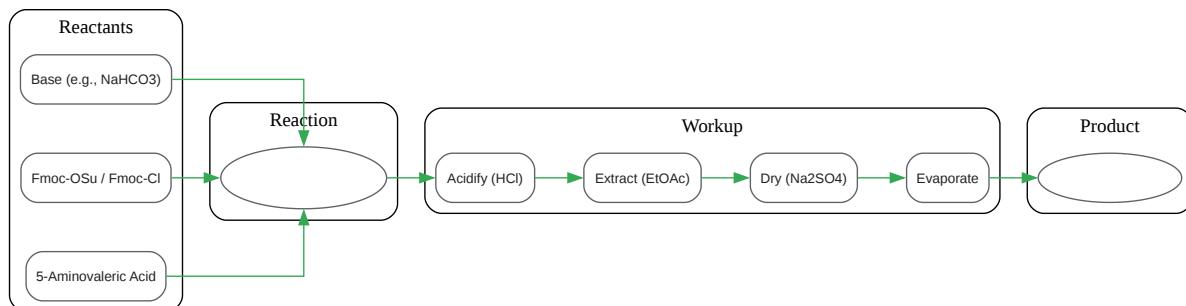
Applications in Drug Development

Fmoc-5-Ava-OH is not just a simple building block; it plays a crucial role in the development of sophisticated therapeutic agents.

- Peptide-Based Therapeutics: It is used to introduce flexible spacers into peptide sequences, which can be critical for optimizing the biological activity and pharmacokinetic properties of peptide drugs.[1]
- PROTACs (Proteolysis Targeting Chimeras): The aminovaleric acid moiety can serve as a linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC. The length and flexibility of this linker are critical for the formation of a stable ternary complex and subsequent degradation of the target protein.
- Inhibitor Synthesis: **Fmoc-5-Ava-OH** has been utilized in the synthesis of fatty acid-based dimeric peptides that act as inhibitors of the Postsynaptic Density-95 (PSD-95) protein, a target in neurodegenerative diseases.[3]

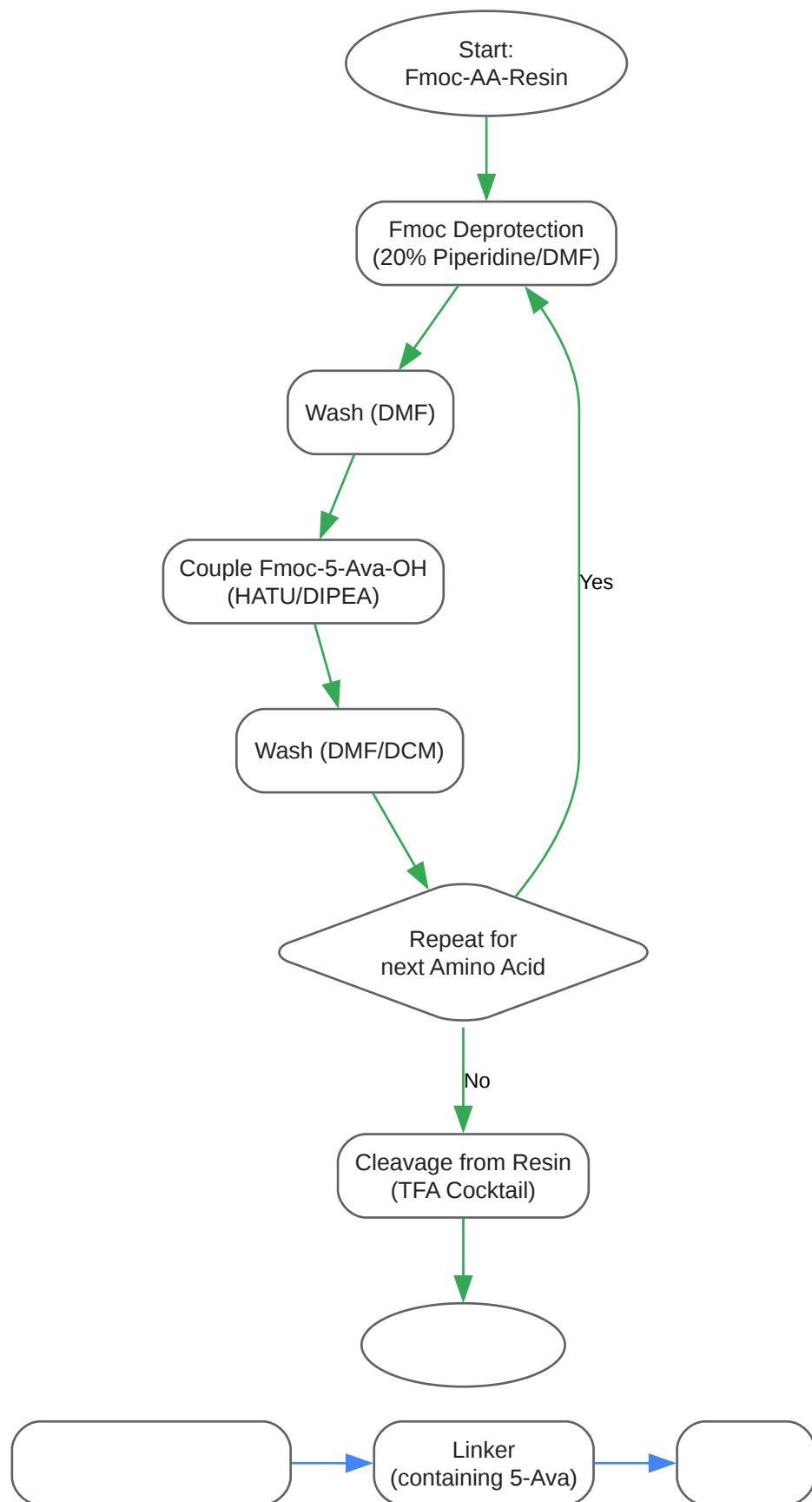
Visualizing Workflows and Pathways

To better illustrate the processes involving **Fmoc-5-Ava-OH**, the following diagrams have been generated using Graphviz.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Fmoc-5-Ava-OH**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-5-Ava-OH =98.0 HPLC 123622-48-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Fmoc-5-Ava-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557868#what-is-fmoc-5-ava-oh\]](https://www.benchchem.com/product/b557868#what-is-fmoc-5-ava-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com